molecular formula C6H9BF3KO2 B2957874 Potassium;[(1S,2R)-2-ethoxycarbonylcyclopropyl]-trifluoroboranuide CAS No. 1613220-84-0

Potassium;[(1S,2R)-2-ethoxycarbonylcyclopropyl]-trifluoroboranuide

Cat. No.: B2957874
CAS No.: 1613220-84-0
M. Wt: 220.04 g/mol
InChI Key: NRHPDVGKTYUQNC-UYXJWNHNSA-N
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Description

Potassium;[(1S,2R)-2-ethoxycarbonylcyclopropyl]-trifluoroboranuide is a chemical compound with the molecular formula C6H9BF3O2K. This compound has garnered attention in scientific research due to its potential biological activity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Potassium;[(1S,2R)-2-ethoxycarbonylcyclopropyl]-trifluoroboranuide typically involves the reaction of ethyl cyclopropyl carboxylate with boronic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium hydroxide, to facilitate the formation of the potassium salt.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that includes the initial formation of the cyclopropyl carboxylate, followed by its reaction with boronic acid derivatives. The process is optimized to achieve high yields and purity, ensuring the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions: Potassium;[(1S,2R)-2-ethoxycarbonylcyclopropyl]-trifluoroboranuide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reduction reactions are typically carried out using lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions are facilitated by strong nucleophiles such as alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Potassium;[(1S,2R)-2-ethoxycarbonylcyclopropyl]-trifluoroboranuide has a wide range of applications in scientific research, including:

  • Chemistry: Used as a reagent in organic synthesis and catalysis.

  • Biology: Investigated for its potential biological activity and interactions with biomolecules.

  • Medicine: Explored for its therapeutic potential in drug development.

  • Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, modulating their activity and influencing biological processes. The exact mechanism of action may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Potassium;[(1S,2R)-2-ethoxycarbonylcyclopropyl]-trifluoroboranuide is unique in its structure and properties compared to other similar compounds. Some similar compounds include:

  • Potassium trifluoroborate: Similar in its boron-containing structure but lacking the cyclopropyl group.

  • Potassium ethoxycarbonylcyclopropylate: Similar in its cyclopropyl and ethoxycarbonyl groups but lacking the trifluoroborate moiety.

Properties

CAS No.

1613220-84-0

Molecular Formula

C6H9BF3KO2

Molecular Weight

220.04 g/mol

IUPAC Name

potassium;[(1R,2S)-2-ethoxycarbonylcyclopropyl]-trifluoroboranuide

InChI

InChI=1S/C6H9BF3O2.K/c1-2-12-6(11)4-3-5(4)7(8,9)10;/h4-5H,2-3H2,1H3;/q-1;+1/t4-,5+;/m0./s1

InChI Key

NRHPDVGKTYUQNC-UYXJWNHNSA-N

SMILES

[B-](C1CC1C(=O)OCC)(F)(F)F.[K+]

Isomeric SMILES

[B-]([C@@H]1C[C@@H]1C(=O)OCC)(F)(F)F.[K+]

Canonical SMILES

[B-](C1CC1C(=O)OCC)(F)(F)F.[K+]

solubility

not available

Origin of Product

United States

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